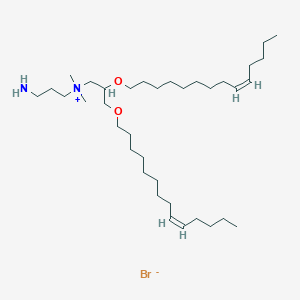
Coumarin-PEG2-endoBCN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin-PEG2-endoBCN is a fluorescent dye that contains a coumarin fluorophore. It is widely used as a click chemistry reagent, which is a class of biocompatible small molecule reactions commonly used in bioconjugation . The compound is known for its ability to facilitate the labeling and imaging of biological molecules due to its fluorescent properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin-PEG2-endoBCN typically involves the conjugation of a coumarin derivative with a polyethylene glycol (PEG) linker and an endo-bicyclo[6.1.0]non-4-yne (endoBCN) moiety. The process generally starts with the preparation of the coumarin derivative, followed by the attachment of the PEG linker through esterification or amidation reactions. Finally, the endoBCN moiety is introduced via a click chemistry reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often employing green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Coumarin-PEG2-endoBCN undergoes various chemical reactions, including:
Oxidation: The coumarin moiety can be oxidized to form coumarin-3-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the coumarin structure, affecting its fluorescence properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the coumarin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Coumarin-3-carboxylic acid derivatives.
Reduction: Reduced coumarin derivatives with altered fluorescence.
Substitution: Substituted coumarin derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Coumarin-PEG2-endoBCN has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and environmental polarity.
Biology: Facilitates the labeling and imaging of proteins, nucleic acids, and other biomolecules.
Medicine: Employed in drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of fluorescent sensors and materials
Mecanismo De Acción
The mechanism of action of Coumarin-PEG2-endoBCN involves its ability to undergo click chemistry reactions, forming stable covalent bonds with target molecules. The coumarin fluorophore emits fluorescence upon excitation, allowing for the visualization and tracking of labeled molecules. The PEG linker enhances solubility and biocompatibility, while the endoBCN moiety facilitates efficient click reactions .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin-PEG2-endoBCN: Unique due to its combination of coumarin fluorescence, PEG linker, and endoBCN moiety.
Coumarin-PEG2-azide: Similar structure but uses an azide group instead of endoBCN.
Coumarin-PEG2-alkyne: Contains an alkyne group for click chemistry reactions
Uniqueness
This compound stands out due to its strain-promoted azide-alkyne cycloaddition (SPAAC) capability, which allows for bioorthogonal reactions without the need for copper catalysts. This makes it particularly suitable for in vivo applications where copper toxicity is a concern .
Propiedades
Fórmula molecular |
C31H41N3O7 |
|---|---|
Peso molecular |
567.7 g/mol |
Nombre IUPAC |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H41N3O7/c1-3-34(4-2)23-12-11-22-19-26(30(36)41-28(22)20-23)29(35)32-13-15-38-17-18-39-16-14-33-31(37)40-21-27-24-9-7-5-6-8-10-25(24)27/h11-12,19-20,24-25,27H,3-4,7-10,13-18,21H2,1-2H3,(H,32,35)(H,33,37)/t24-,25+,27? |
Clave InChI |
XLABDPQXKAOLNZ-YHQISMHQSA-N |
SMILES isomérico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4 |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


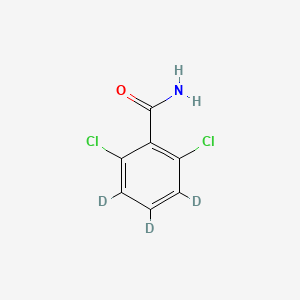

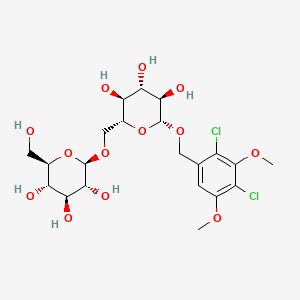
![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)
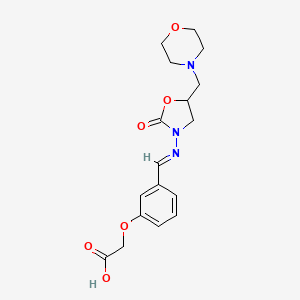
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

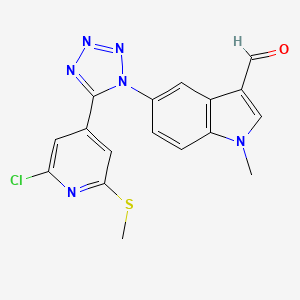
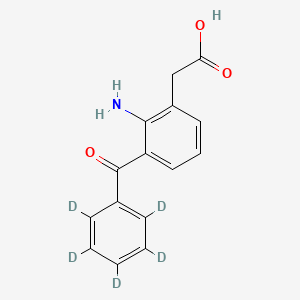
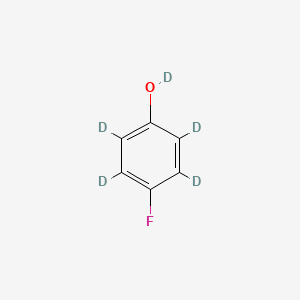
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
